Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzo[d][1,3]dioxole ring, a cyclohexyl group, and an azetidine moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the introduction of the cyclohexyl group, and the incorporation of the azetidine moiety. Common reagents used in these reactions include chlorinating agents, methoxy-protecting groups, and cyclohexyl derivatives. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate: Shares structural similarities with other benzo[d][1,3]dioxole derivatives.
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups may exhibit comparable chemical properties.
Azetidine-containing compounds: Other azetidine derivatives may have similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C21H28ClNO5 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
methyl 7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C21H28ClNO5/c1-12-16(20(24)26-4)9-17(22)19-18(12)27-21(2,28-19)13-5-7-14(8-6-13)23-10-15(11-23)25-3/h9,13-15H,5-8,10-11H2,1-4H3 |
InChI Key |
YTXRAJOEHTZUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1C(=O)OC)Cl)OC(O2)(C)C3CCC(CC3)N4CC(C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.